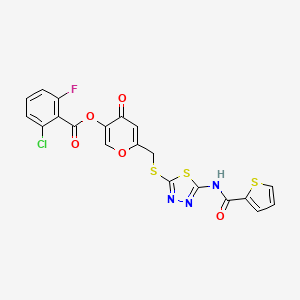

![molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5](/img/structure/B2469190.png)

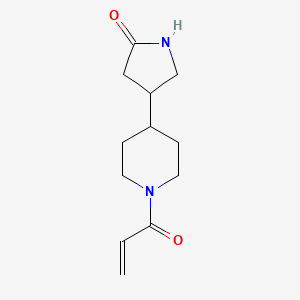

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid” is a chemical compound with the molecular formula C15H14N2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for producing N-butyryl-4-amino-3-methyl-methyl benzoate involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H14N2O3 . The InChI code for this compound is 1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) .科学的研究の応用

Catalysis and Reaction Acceleration

The palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate is known to be accelerated by the addition of both aniline and a carboxylic acid. The use of anthranilic acid, combining acidic and amino functions in the same molecule, shows higher activity compared to simple benzoic acid, indicating the potential of benzoic acid derivatives in catalytic processes (Gasperini et al., 2003).

OLED Device Enhancement

4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA) was synthesized to facilitate hole-injection in Organic Light Emitting Diodes (OLED). It was applied to form self-assembled monolayers (SAM) on indium tin oxide (ITO) anodes to align energy levels at the interface between organic semiconductor material and inorganic anode in OLED devices. The modified surface exhibited improved turn-on voltages and enhanced diode current compared to bare ITO substrates, indicating its potential in improving OLED device performance (Havare et al., 2011).

Azo Dye Characterization

The structures of several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, were confirmed using spectroscopic techniques. These compounds showed acid–base dissociation and azo–hydrazone tautomerism in solution, with the extent of individual equilibria dependent on solvent composition and/or pH. This study provides insights into the properties and behavior of azo compounds in different environments (Baul et al., 2009).

Charge Transfer and Fluorescence Studies

4-(N-phenylamino)benzoic acid (PhABA) exhibited strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicating the intramolecular charge transfer (ICT) character of the emissive state. The study aids in understanding the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is crucial for developing fluorescent materials and devices (Ma et al., 2003).

特性

IUPAC Name |

4-methyl-3-(phenylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAOKROQZOTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469126.png)

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)